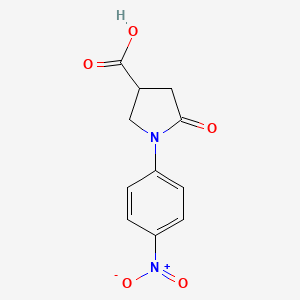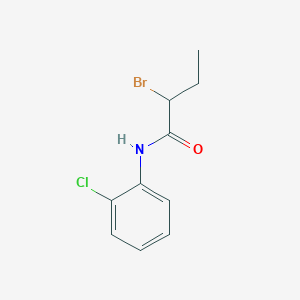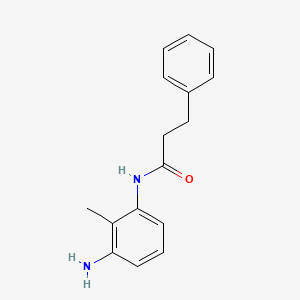
N-(3-Amino-2-methylphenyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-Amino-2-methylphenyl)-3-phenylpropanamide” is a compound that contains an amide group (-CONH2), a phenyl group (C6H5), and an amino group (-NH2). The presence of these functional groups suggests that it could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine (3-amino-2-methylphenylamine) with a carboxylic acid (3-phenylpropanoic acid) to form the amide . This is a common method for synthesizing amides.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a central carbon atom bonded to a phenyl group, a methyl group, and an amide group .Chemical Reactions Analysis
As an amide, this compound could participate in various chemical reactions. For example, it could undergo hydrolysis to form a carboxylic acid and an amine. It could also participate in reactions with other compounds due to the presence of the amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. For example, the presence of polar functional groups like the amide group could make this compound soluble in polar solvents . Its melting and boiling points would depend on the strength of the intermolecular forces in the compound.Wissenschaftliche Forschungsanwendungen
Enzymatic Isotope Effects
The research by Abdel-Monem highlights the N-demethylation process of tertiary amines, specifically observing the isotopic effects in enzymatic reactions. This study provides insights into the kinetic mechanisms and isotope effects in the N-demethylation of tertiary amines, indicating the cleavage of the C-H bond of the N-methyl group as a rate-limiting step in these reactions (Abdel-Monem, 1975).
Computational Peptidology
Flores-Holguín, Frau, and Glossman-Mitnik utilized conceptual density functional theory to analyze the molecular properties and structures of antifungal tripeptides, including the study of compounds with a phenylpropanamide structure. This research aids in understanding the chemical reactivity of peptides and contributes to drug design processes by predicting reactivity descriptors and bioactivity scores of antifungal peptides (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Antibacterial and Antifungal Properties
Studies by Vasu et al. (2003, 2005) on thiophene-3-carboxamide derivatives, including compounds with a similar phenylpropanamide structure, revealed antibacterial and antifungal activities. The research contributes to understanding the bioactive properties of these compounds, and the molecular conformation observed in the studies provides insights into their biological activity (Vasu et al., 2003; Vasu et al., 2005).
Functionalized Amino Acid Derivatives for Anticancer Agents
Kumar et al. synthesized and evaluated functionalized amino acid derivatives, including 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide, for their in vitro cytotoxicity against human cancer cell lines. This research is significant for designing new anticancer agents, as some compounds showed interesting cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).
Chemoselective Reactions and Synthesis
Hajji et al. explored the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. This research enhances the understanding of nucleophilic centers in molecules and their reactivity, contributing to synthetic chemistry applications (Hajji et al., 2002).
Eigenschaften
IUPAC Name |
N-(3-amino-2-methylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-14(17)8-5-9-15(12)18-16(19)11-10-13-6-3-2-4-7-13/h2-9H,10-11,17H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWBNYJKDATHCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CCC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


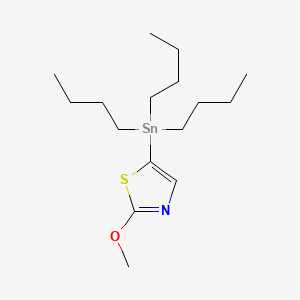


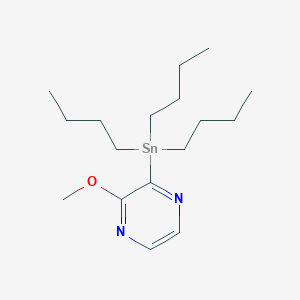



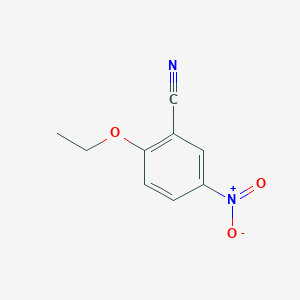
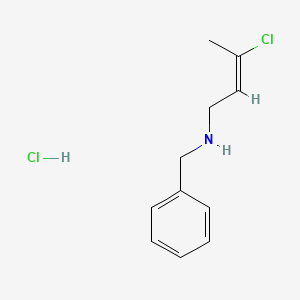
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1317887.png)

